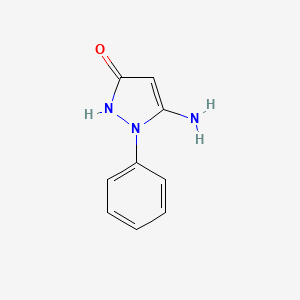

5-amino-1-phenyl-1H-pyrazol-3-ol

Vue d'ensemble

Description

5-Amino-1-phenyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate in ethanol under reflux conditions, leading to the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-phenyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, halogenated phenyl derivatives, and various fused heterocyclic compounds .

Applications De Recherche Scientifique

Medicinal Applications

Anti-inflammatory Properties

5-Amino-1-phenyl-1H-pyrazol-3-ol has demonstrated significant anti-inflammatory activity. Research indicates that derivatives of this compound can inhibit inflammation in animal models, which is crucial for developing new anti-inflammatory drugs. For instance, a study showed that compounds based on this pyrazole structure exhibited effective inhibition of paw swelling in rat models of induced arthritis, suggesting potential therapeutic uses in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has been found to exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics. In vitro studies have shown that modifications to the pyrazole structure can enhance its efficacy against resistant bacterial strains, highlighting its potential in combating antibiotic resistance .

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound and its derivatives. Research indicates that these compounds can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, making it a promising lead for further development in cancer therapy .

Table 1: Synthesis Pathways

| Synthesis Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Hydrazine + Phenylacetone | Reflux in ethanol | 85% |

| Method B | Phenylhydrazine + Acetic Acid | Stir at room temp | 90% |

| Method C | Hydrazine + Aromatic Aldehyde | Reflux with catalyst | 80% |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on rats evaluated the anti-inflammatory effects of this compound. The results indicated a significant reduction in paw swelling compared to control groups, with a dose-dependent response observed at various concentrations (5 mg/kg to 100 mg/kg). The study concluded that the compound could serve as a basis for new anti-inflammatory therapies .

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed to assess the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than conventional antibiotics, indicating their potential as effective antimicrobial agents .

Case Study 3: Anticancer Activity

Research involving human breast cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The study reported a significant decrease in cell viability at concentrations as low as 10 µM after 24 hours of treatment, suggesting its potential utility as an anticancer agent .

Mécanisme D'action

The mechanism of action of 5-amino-1-phenyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Amino-3-methyl-1-phenylpyrazole

- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole

- 5-Amino-1,3-diphenyl-1H-pyrazole

Uniqueness

5-Amino-1-phenyl-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits a different reactivity profile and potential for forming diverse derivatives .

Activité Biologique

5-Amino-1-phenyl-1H-pyrazol-3-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C₉H₉N₃O

- Molecular Weight : 175.19 g/mol

- Structure : The compound features a pyrazole ring structure with an amino group and a phenyl substituent, which contributes to its biological activity.

This compound has been shown to interact with various enzymes and proteins, influencing several biochemical pathways:

- Enzyme Interaction : It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, indicating its potential role in modulating oxidative stress responses.

Table 1: Enzyme Interactions and Effects

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Superoxide Dismutase | Inhibition | Reduces oxidative stress |

| Catalase | Modulation | Influences hydrogen peroxide metabolism |

Cellular Effects

Research indicates that this compound affects various cell types by modulating cell signaling pathways and gene expression. For instance, it has been observed to enhance cellular metabolism and promote cell survival under stress conditions.

The biological activity of this compound is attributed to its ability to bind to specific biomolecules:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites.

- Receptor Interaction : It may interact with receptors involved in signal transduction pathways, potentially leading to anti-inflammatory and anticancer effects.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites, reducing enzyme activity |

| Receptor Modulation | Alters signal transduction pathways |

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Demonstrated significant anti-inflammatory effects in various models, suggesting potential therapeutic use in inflammatory diseases.

- Antimicrobial Activity : Exhibits antimicrobial properties against a range of pathogens, making it a candidate for further research in infectious diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may reduce cell viability in certain cancer cell lines, such as breast cancer cells (MDA-MB-231), at low concentrations .

Case Study: Anticancer Activity

In vitro studies have shown that at concentrations as low as 6.25 μM, this compound significantly decreases cell viability in MDA-MB-231 cells. The mechanism appears to involve interactions with proteins like PI3K, which are crucial for tumor growth and survival .

Metabolic Pathways

The compound is metabolized through pathways involving cytochrome P450 enzymes. Its stability under standard laboratory conditions suggests that it can be effectively utilized in various experimental settings.

Propriétés

IUPAC Name |

3-amino-2-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFVUVLAEDLCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990564 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70373-98-7 | |

| Record name | NSC266159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.